Boc-D-Tyr(Et)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

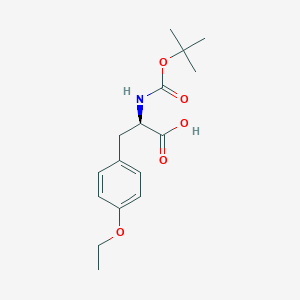

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-(4-ethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5/c1-5-21-12-8-6-11(7-9-12)10-13(14(18)19)17-15(20)22-16(2,3)4/h6-9,13H,5,10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCLAAKQIHUIOIV-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426918 | |

| Record name | Boc-D-Tyr(Et)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76757-92-1 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-O-ethyl-D-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76757-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boc-D-Tyr(Et)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Boc-D-Tyr(Et)-OH: Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-α-tert-butyloxycarbonyl-O-ethyl-D-tyrosine (Boc-D-Tyr(Et)-OH), a protected amino acid derivative crucial in peptide synthesis and drug discovery. This document details its physicochemical properties, provides a comprehensive protocol for its incorporation into peptide chains via Solid-Phase Peptide Synthesis (SPPS), and illustrates its application in the context of therapeutic peptide development.

Core Physicochemical Data

The fundamental properties of this compound are summarized below, providing essential information for its handling, characterization, and use in synthetic workflows.

| Property | Value |

| Molecular Weight | 309.36 g/mol [1] |

| Molecular Formula | C₁₆H₂₃NO₅[1] |

| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-3-(4-ethoxyphenyl)propanoic acid[1] |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMF, DCM, Chloroform |

Experimental Protocol: Incorporation of this compound via Boc-SPPS

The following protocol outlines a standard manual procedure for the incorporation of this compound into a growing peptide chain on a solid support using the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy. This method is widely applicable for the synthesis of custom peptides for research and therapeutic development.

Materials and Reagents:

-

This compound

-

Appropriate solid support resin (e.g., Merrifield resin for a C-terminal acid)

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

-

Kaiser test kit

-

Cleavage cocktail (e.g., HF/anisole or TFMSA/TFA/thioanisole)

-

Cold diethyl ether

Protocol:

-

Resin Preparation and Swelling:

-

Place the desired amount of resin in a reaction vessel.

-

Wash the resin with DMF (3x) and then DCM (3x) to remove impurities.

-

Swell the resin in DCM for at least 30 minutes to ensure optimal reaction conditions.

-

-

Boc Deprotection:

-

Drain the DCM from the swollen resin.

-

Add a solution of 50% TFA in DCM to the resin and agitate for 2-3 minutes.

-

Drain the TFA solution.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes to ensure complete removal of the Boc protecting group.[2][3]

-

Drain the TFA solution and wash the resin thoroughly with DCM (3x), followed by DMF (3x).

-

-

Neutralization:

-

Coupling of this compound:

-

In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading capacity), a coupling agent such as HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the amino acid solution to pre-activate the carboxylic acid for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected and neutralized resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. The ethyl ether on the tyrosine side chain is a stable protecting group under these conditions.[2]

-

-

Monitoring the Coupling Reaction:

-

Washing:

-

After complete coupling, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove unreacted reagents and byproducts. The resin is now ready for the next deprotection cycle.

-

-

Final Cleavage:

-

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed. For the Boc/Bzl strategy, a strong acid such as anhydrous hydrogen fluoride (HF) is typically used.[5]

-

The cleavage cocktail often includes scavengers like anisole to prevent side reactions.

-

The crude peptide is then precipitated with cold diethyl ether.

-

Visualizing the Workflow and Signaling Context

To better illustrate the processes involved, the following diagrams represent the general workflow of peptide synthesis and a potential signaling pathway where a peptide containing this compound might be relevant.

The incorporation of D-amino acids like D-tyrosine is a key strategy in drug development to enhance peptide stability against enzymatic degradation. Furthermore, modifications to the tyrosine side chain, such as ethylation, can influence receptor binding and signaling. Peptides containing modified D-tyrosine residues are often explored as modulators of G-protein coupled receptors (GPCRs), such as opioid receptors.[4]

References

An In-depth Technical Guide to the Synthesis of (2R)-3-(4-ethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2R)-3-(4-ethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, also known as N-Boc-D-4-ethoxyphenylalanine, is a chiral building block of significant interest in medicinal chemistry and peptide synthesis. The incorporation of this unnatural amino acid derivative can impart unique properties to peptide-based therapeutics, such as increased metabolic stability, enhanced lipophilicity, and modified receptor-binding profiles. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern peptide chemistry, valued for its stability under various conditions and its facile removal under mild acidic conditions.[1]

This technical guide provides a comprehensive overview of the synthesis of N-Boc-D-4-ethoxyphenylalanine, focusing on the core chemical transformations. It includes a detailed experimental protocol for the N-Boc protection of the parent amino acid, D-4-ethoxyphenylalanine, and discusses the synthesis of this key starting material.

Synthesis of the Starting Material: (2R)-2-amino-3-(4-ethoxyphenyl)propanoic acid (D-4-ethoxyphenylalanine)

The direct precursor for the title compound is the D-enantiomer of 4-ethoxyphenylalanine. This is a non-proteinogenic amino acid and is typically sourced commercially for laboratory-scale synthesis. For large-scale or custom applications, several synthetic strategies can be employed.

One plausible and efficient route is the asymmetric synthesis from prochiral starting materials. Methods such as asymmetric transformation of racemic phenylalanine derivatives or enzymatic synthesis are established for producing D-phenylalanines with high optical purity.[2][3] For instance, asymmetric transformation of DL-phenylalanine can be achieved using a chiral resolving agent like (2S, 3S)-tartaric acid in the presence of an aldehyde catalyst.[2]

Alternatively, a semi-synthetic approach starting from the more readily available D-tyrosine, which possesses the required p-hydroxyphenyl side chain, can be envisioned. This would involve the ethylation of the phenolic hydroxyl group. To avoid side reactions, the amino and carboxyl groups of D-tyrosine would first need to be protected. The Williamson ether synthesis, employing an ethylating agent such as ethyl iodide or diethyl sulfate in the presence of a suitable base, would then be performed on the protected D-tyrosine. Subsequent deprotection would yield the desired D-4-ethoxyphenylalanine. Careful selection of protecting groups is crucial to ensure orthogonality and prevent racemization during the synthesis.

Core Synthesis: N-Boc Protection of D-4-ethoxyphenylalanine

The pivotal step in the synthesis of the title compound is the protection of the α-amino group of D-4-ethoxyphenylalanine with a tert-butyloxycarbonyl (Boc) group. This is typically achieved through the reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[1] The reaction is robust, high-yielding, and generally proceeds without racemization.

Experimental Protocol

This protocol is adapted from established methods for the N-Boc protection of amino acids.[1][4]

Materials:

-

(2R)-2-amino-3-(4-ethoxyphenyl)propanoic acid (D-4-ethoxyphenylalanine)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH) or Triethylamine (Et₃N)

-

Dioxane or tert-Butanol

-

Water (deionized)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl) or 5% Citric Acid solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve D-4-ethoxyphenylalanine (1.0 eq.) in a 1:1 mixture of dioxane and 1 M aqueous sodium hydroxide solution.

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Add di-tert-butyl dicarbonate (1.1 eq.) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.

-

Allow the reaction mixture to warm to room temperature and continue stirring overnight (approximately 12-16 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amino acid is consumed.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate (2 x volume) to remove any unreacted Boc₂O and byproducts.

-

Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M HCl or 5% citric acid solution. The product will precipitate as a white solid.

-

Extract the product into ethyl acetate (3 x volume).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude (2R)-3-(4-ethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid can be further purified by recrystallization from a suitable solvent system such as ethyl acetate/hexane to afford a white crystalline solid.

Data Presentation

The following table summarizes the quantitative data for the N-Boc protection of D-4-ethoxyphenylalanine.

| Parameter | Value | Notes |

| Reactants | ||

| D-4-ethoxyphenylalanine | 1.0 eq. | Starting amino acid |

| Di-tert-butyl dicarbonate (Boc₂O) | 1.1 eq. | Boc-protecting agent |

| Sodium Hydroxide (1 M aq.) | 2.0 eq. | Base |

| Solvents | ||

| Dioxane:Water | 1:1 (v/v) | Reaction medium |

| Ethyl Acetate | - | Extraction solvent |

| Reaction Conditions | ||

| Temperature | 0 °C to Room Temp. | Initial cooling, then ambient |

| Reaction Time | 12 - 16 hours | Overnight reaction |

| Work-up | ||

| Acidification pH | 2 - 3 | Using 1 M HCl or 5% Citric Acid |

| Expected Yield | >90% | Based on similar reactions |

| Purity | >98% | After recrystallization |

Visualizations

Synthetic Workflow Diagram

The overall synthetic strategy is depicted in the following workflow diagram.

Caption: Synthetic workflow for the target molecule.

This guide provides a foundational understanding and practical protocol for the synthesis of N-Boc-D-4-ethoxyphenylalanine. Researchers should adapt and optimize the procedures based on their specific laboratory conditions and scale of operation.

References

An In-depth Technical Guide to N-tert-butoxycarbonyl-O-ethyl-D-tyrosine

This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-O-ethyl-D-tyrosine (Boc-D-Tyr(Et)-OH), a crucial building block for researchers, scientists, and professionals in drug development. This synthetic amino acid derivative is instrumental in the creation of modified peptides with enhanced stability and tailored biological activity.

Core Compound Structure and Properties

N-tert-butoxycarbonyl-O-ethyl-D-tyrosine is a derivative of the naturally occurring amino acid D-tyrosine. It features two key modifications: a tert-butoxycarbonyl (Boc) protecting group on the α-amino group and an ethyl ether linkage on the phenolic hydroxyl group of the side chain. The Boc group provides temporary protection during peptide synthesis and can be removed under mild acidic conditions. The O-ethyl group offers permanent protection of the tyrosine hydroxyl, preventing unwanted side reactions and potentially influencing the compound's biological interactions and solubility.[1][2]

The D-configuration of the chiral center is a strategic feature used in drug design to enhance peptide stability against enzymatic degradation by proteases, which typically recognize L-amino acids. This can lead to a longer in-vivo half-life for peptide-based therapeutics.

Below is a diagram illustrating the chemical structure of N-tert-butoxycarbonyl-O-ethyl-D-tyrosine.

Caption: Chemical structure of N-tert-butoxycarbonyl-O-ethyl-D-tyrosine.

Table 1: Physicochemical Properties of N-tert-butoxycarbonyl-O-ethyl-D-tyrosine and Related Compounds

| Property | Value for this compound | Value for Boc-L-Tyr-OH (for comparison) | Reference |

| Molecular Formula | C₁₆H₂₃NO₅ | C₁₄H₁₉NO₅ | [1][3] |

| Molecular Weight | 309.36 g/mol | 281.30 g/mol | [1][3] |

| CAS Number | 76757-92-1, 247088-44-4 | 3978-80-1 | [1][3] |

| PubChem CID | 7017905, 4395475 | 117439 | [1][3] |

| Canonical SMILES | CCOC1=CC=C(C=C1)C--INVALID-LINK--NC(=O)OC(C)(C)C | CC(C)(C)OC(=O)N--INVALID-LINK--C(O)=O | [3] |

| Appearance | White to off-white solid (presumed) | White to off-white powder | [4] |

| Melting Point | Data not available | 133-135 °C | [5] |

| Solubility | Enhanced solubility in organic solvents compared to unprotected tyrosine | Soluble in ethanol and dichloromethane, insoluble in aliphatic hydrocarbons | [1][5] |

Synthesis and Experimental Protocols

The synthesis of N-tert-butoxycarbonyl-O-ethyl-D-tyrosine typically involves a two-step process starting from D-tyrosine. First, the α-amino group is protected with a Boc group. Second, the phenolic hydroxyl group is O-ethylated.

Caption: General synthetic workflow for N-tert-butoxycarbonyl-O-ethyl-D-tyrosine.

Experimental Protocol: Synthesis of N-tert-butoxycarbonyl-O-ethyl-D-tyrosine

This protocol is adapted from general methods for the Boc protection and O-alkylation of tyrosine.[6][7][8][9]

Step 1: Synthesis of N-tert-butoxycarbonyl-D-tyrosine (Boc-D-Tyr-OH)

-

Dissolution: Suspend D-tyrosine in a suitable solvent system, such as a mixture of dioxane and water.

-

Basification: Add a base, for example, sodium hydroxide or triethylamine, to the suspension and cool the mixture in an ice bath.

-

Boc Protection: Add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture and stir at room temperature overnight.

-

Work-up: Acidify the reaction mixture to a pH of 2-3 with a suitable acid like citric acid or dilute hydrochloric acid.

-

Extraction: Extract the product, Boc-D-Tyr-OH, with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.

Step 2: Synthesis of N-tert-butoxycarbonyl-O-ethyl-D-tyrosine (this compound)

-

Dissolution: Dissolve the synthesized Boc-D-Tyr-OH in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF).

-

Deprotonation: Add a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to the solution to deprotonate the phenolic hydroxyl group.

-

O-Ethylation: Introduce an ethylating agent, for instance, ethyl iodide or ethyl bromide, to the reaction mixture.

-

Reaction: Stir the mixture at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Quenching and Extraction: Quench the reaction with water and extract the final product with ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Spectroscopic Characterization

Table 2: Expected Spectroscopic Data for N-tert-butoxycarbonyl-O-ethyl-D-tyrosine

| Technique | Expected Chemical Shifts / Bands |

| ¹H NMR | - Aromatic protons: ~6.8-7.2 ppm (multiplet, 4H)- α-proton: ~4.0-4.5 ppm (multiplet, 1H)- β-protons: ~2.8-3.2 ppm (multiplet, 2H)- O-ethyl protons: ~1.4 ppm (triplet, 3H) and ~4.0 ppm (quartet, 2H)- Boc protons: ~1.4 ppm (singlet, 9H)- Carboxylic acid proton: broad singlet, variable chemical shift- Amide proton: ~5.0 ppm (doublet, 1H) |

| ¹³C NMR | - Carbonyl carbons (Boc and carboxylic acid): ~155 ppm and ~175 ppm- Aromatic carbons: ~115-160 ppm- α-carbon: ~55 ppm- β-carbon: ~37 ppm- O-ethyl carbons: ~15 ppm and ~63 ppm- Boc quaternary carbon: ~80 ppm- Boc methyl carbons: ~28 ppm |

| FT-IR | - O-H stretch (carboxylic acid): ~2500-3300 cm⁻¹ (broad)- N-H stretch (amide): ~3300-3500 cm⁻¹- C=O stretch (Boc and carboxylic acid): ~1650-1750 cm⁻¹- C-O stretch (ether): ~1250 cm⁻¹ |

Applications in Research and Drug Development

N-tert-butoxycarbonyl-O-ethyl-D-tyrosine is a valuable reagent in solid-phase peptide synthesis (SPPS) and the development of peptide-based therapeutics.[1]

-

Peptide Synthesis: The primary application of this compound is as a protected amino acid building block in the synthesis of peptides. The Boc and ethyl protecting groups prevent unwanted side reactions during the stepwise elongation of the peptide chain.[1][2]

-

Drug Development: The incorporation of this non-natural amino acid into peptide sequences can lead to peptidomimetics with improved pharmacological properties. The D-configuration enhances resistance to enzymatic degradation, while the O-ethyl group can modulate receptor binding affinity and specificity.[4]

-

Enhanced Bioavailability: The ethyl group on the tyrosine side chain can contribute to improved solubility, which is a critical factor for effective drug delivery.[1]

The diagram below illustrates the general concept of how a peptide containing N-tert-butoxycarbonyl-O-ethyl-D-tyrosine might interact with a biological target, such as a receptor, leading to a cellular response.

References

- 1. chemimpex.com [chemimpex.com]

- 2. N-(tert-Butoxycarbonyl)-O-ethyltyrosine [myskinrecipes.com]

- 3. This compound | C16H23NO5 | CID 7017905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. chembk.com [chembk.com]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. benchchem.com [benchchem.com]

- 8. An efficient synthesis of N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. BOC-L-Tyrosine(3978-80-1) 1H NMR spectrum [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

A Technical Guide to the Physical Characteristics of Boc-O-ethyl-D-tyrosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of N-tert-butoxycarbonyl-O-ethyl-D-tyrosine (Boc-O-ethyl-D-tyrosine). This amino acid derivative is a critical building block in peptide synthesis and plays a significant role in pharmaceutical research and drug development.[1] Its Boc protecting group facilitates controlled, stepwise peptide synthesis, while the O-ethyl group on the tyrosine side chain can enhance solubility and stability of the resulting peptides.[1]

Quantitative Physical and Chemical Data

The following table summarizes the key physical and chemical properties of Boc-O-ethyl-D-tyrosine, providing a quick reference for researchers.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₂₃NO₅ | [1][][3] |

| Molecular Weight | 309.4 g/mol | [1][][3][4] |

| Appearance | White to off-white powder/solid | [1][][5] |

| Melting Point | 80-86 °C | [1][][5] |

| Optical Rotation [α]D²⁰ | +11 ± 2º (c=1 in DMF) | [1] |

| Purity (by HPLC) | ≥ 99% | [1][] |

| Predicted Density | 1.149 ± 0.06 g/cm³ | [][5] |

| Predicted Boiling Point | 472.7 ± 40.0 °C at 760 mmHg | [][5] |

| XLogP3 | 2.1 | [4][5] |

| Polar Surface Area (PSA) | 84.9 Ų | [4][5] |

| CAS Number | 76757-92-1 | [1][][3][4] |

Experimental Protocols

1. General Protocol for N-Boc Protection of a D-Amino Acid

This protocol outlines the fundamental steps for the synthesis of a Boc-protected amino acid, which is a precursor to derivatives like Boc-O-ethyl-D-tyrosine.

-

Materials: D-tyrosine, Di-tert-butyl dicarbonate ((Boc)₂O), triethylamine (TEA) or sodium bicarbonate (NaHCO₃), dichloromethane (DCM), 0.5 M hydrochloric acid (HCl), saturated sodium chloride solution (brine), and anhydrous sodium sulfate (Na₂SO₄).[6]

-

Procedure:

-

Dissolve D-tyrosine and triethylamine in dichloromethane in an ice-salt bath.

-

Slowly add di-tert-butyl dicarbonate dropwise to the solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Filter the reaction mixture and wash the filter cake with dichloromethane.

-

Combine the organic phases and wash sequentially with a dilute sodium bicarbonate solution, 0.5 M dilute hydrochloric acid, and saturated brine.

-

Dry the organic phase with anhydrous sodium sulfate for 2 hours, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization to yield the pure Boc-D-tyrosine.[6]

-

2. General Protocol for Determination of Melting Point

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

A small, dry sample of the crystalline solid is packed into a thin-walled capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a slow, controlled rate.

-

The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting point range.

-

3. General Protocol for Determination of Optical Rotation

-

Apparatus: Polarimeter.

-

Procedure:

-

A solution of the compound is prepared at a known concentration (e.g., c=1 in DMF).

-

The polarimeter cell is filled with the solution.

-

A beam of plane-polarized light is passed through the solution.

-

The angle to which the plane of polarized light is rotated by the solution is measured. This angle is the observed rotation.

-

The specific rotation is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration of the solution in g/mL.

-

Conceptual Workflow and Diagrams

Boc-O-ethyl-D-tyrosine is primarily utilized as a monomer in solid-phase peptide synthesis (SPPS). The following diagrams illustrate its role in this process and a general workflow for its synthesis.

Caption: Role of Boc-O-ethyl-D-tyrosine in SPPS.

Caption: Synthetic pathway for Boc-O-ethyl-D-tyrosine.

References

An In-Depth Technical Guide to the Solubility of Boc-D-Tyr(Et)-OH in Organic Solvents

Abstract

N-tert-butoxycarbonyl-O-ethyl-D-tyrosine, or Boc-D-Tyr(Et)-OH, is a pivotal protected amino acid derivative utilized extensively in solid-phase and solution-phase peptide synthesis for the development of novel therapeutics and research agents. Its solubility profile in organic solvents is a critical parameter that dictates the efficiency of coupling reactions, purification strategies, and overall process scalability. This technical guide provides a comprehensive analysis of the factors governing the solubility of this compound. We delve into its core physicochemical properties, present a qualitative solubility profile based on empirical data from structurally similar analogs, and elucidate the key environmental and structural factors that influence its dissolution. Critically, this document furnishes a detailed, field-proven experimental protocol for the quantitative determination of its solubility, empowering researchers to generate precise, application-specific data.

Introduction: The Significance of this compound in Modern Chemistry

This compound is a non-canonical amino acid building block valued for its unique structural attributes. The 'D' configuration provides resistance to enzymatic degradation in biological systems, a desirable trait for peptide-based drug candidates. The tert-butoxycarbonyl (Boc) group on the alpha-amine and the ethyl (Et) ether on the phenolic side chain serve as orthogonal protecting groups. These modifications mask the polar, reactive functional groups of the native tyrosine, thereby preventing unwanted side reactions during peptide synthesis and significantly altering its physical properties, most notably its solubility.[1][2] Understanding and controlling the solubility of this intermediate is not merely a matter of convenience; it is fundamental to achieving high-yield, high-purity synthesis, and avoiding process failures such as precipitation or incomplete reactions.

Physicochemical Properties Governing Solubility

The solubility of a solute in a given solvent is dictated by the interplay of intermolecular forces. The molecular structure of this compound provides clear indicators of its expected behavior.

-

Molecular Formula: C₁₆H₂₃NO₅[3]

-

Melting Point: 80-81 °C[4]

-

Predicted pKa: 2.99 ± 0.10 (for the carboxylic acid)[4]

The key structural features influencing its solubility are:

-

The Boc Protecting Group: This bulky, lipophilic group sterically shields the polar N-H group and introduces significant non-polar character, drastically reducing water solubility and promoting dissolution in organic media.

-

The O-Ethyl Ether: The ethylation of the phenolic hydroxyl group replaces a potent hydrogen bond donor with a much less polar ether linkage. This modification prevents the formation of a zwitterion at the phenolic group and further enhances the compound's affinity for organic solvents.[5][6]

-

The Carboxylic Acid: This is the primary remaining polar, protic functional group, capable of acting as a hydrogen bond donor and acceptor. Its presence allows for solubility in more polar organic solvents, particularly those that can interact with this group.

Qualitative Solubility Profile

While precise, comprehensive quantitative solubility data for this compound is not widely published, a reliable qualitative profile can be constructed from supplier information and empirical data from closely related, structurally analogous compounds such as Boc-Tyr(Me)-OH and Boc-Tyr(tBu)-OH. The general principle is that protected amino acids exhibit enhanced solubility in organic solvents compared to their unprotected counterparts.[1][6]

| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale & Causality |

| Amides | Dimethylformamide (DMF) | Highly Soluble | Polar aprotic solvent. The carbonyl group of DMF is an excellent hydrogen bond acceptor for the carboxylic acid proton of this compound, while its overall polarity effectively solvates the entire molecule. Data for similar compounds shows clear solubility of >0.5 M. |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Highly Soluble | Highly polar aprotic solvent. Similar to DMF, its strong hydrogen bond accepting capacity and high dielectric constant facilitate dissolution. Related compounds are known to be highly soluble in DMSO.[7][8] |

| Halogenated | Dichloromethane (DCM), Chloroform | Soluble | Solvents of moderate polarity. They can effectively solvate the non-polar regions of the molecule (Boc, ethyl, and aromatic rings). Solubility is generally sufficient for synthetic applications.[1] |

| Esters | Ethyl Acetate (EtOAc) | Soluble | A moderately polar solvent that offers a balance of hydrogen bond accepting capability and non-polar character, making it a good solvent for extraction and chromatography.[1] |

| Alcohols | Methanol (MeOH), Ethanol (EtOH) | Soluble to Moderately Soluble | Polar protic solvents. They can act as both hydrogen bond donors and acceptors, interacting favorably with the carboxylic acid. The solubility of related compounds is generally good.[8][9] |

| Ethers | Diethyl Ether, Dioxane | Slightly Soluble to Insoluble | Low polarity and weak hydrogen bonding capacity make these poor solvents for the polar carboxylic acid group. Unprotected Boc-D-Tyr-OH is noted as insoluble in ether.[9] |

| Hydrocarbons | Hexanes, Toluene | Insoluble | Non-polar solvents that cannot effectively solvate the polar carboxylic acid group, leading to negligible solubility. |

| Water | Water (H₂O) | Sparingly Soluble / Insoluble | The large non-polar surface area from the Boc and ethyl groups dominates the molecule, making it poorly soluble in water, in stark contrast to unprotected amino acids.[8][10] |

Key Factors Influencing Solubility

The actual quantitative solubility can be modulated by several experimental factors. Understanding these allows for precise control over dissolution in a laboratory or manufacturing setting.

Caption: Factors governing the solubility of this compound.

-

Solvent Choice: As detailed in the table above, the principle of "like dissolves like" is paramount. The polarity and hydrogen bonding capacity of the solvent are the most critical factors.

-

Temperature: For most solid solutes, solubility increases with temperature as the additional thermal energy helps overcome the lattice energy of the solid and increases the kinetic energy of solvent molecules. This relationship should be determined experimentally for processes requiring precise concentration control.

-

Purity of Solute: The presence of impurities can either increase or decrease the apparent solubility of the compound. Highly pure, crystalline material will generally have a more defined and potentially lower solubility than amorphous or impure material.

A Validated Protocol for Quantitative Solubility Determination

The following protocol describes a robust and self-validating system for accurately measuring the equilibrium solubility of this compound in any given organic solvent. This method is adapted from standard industry practices for physicochemical characterization.[1][11]

Objective: To determine the equilibrium solubility (in mg/mL) of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (high purity)

-

Solvent of interest (HPLC grade)

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:

Part 1: Preparation of Saturated Solution

-

Add Excess Solute: To a 2 mL glass vial, add an excess amount of this compound (e.g., 50-100 mg). The key is to ensure undissolved solid remains at the bottom of the vial after equilibration, confirming that the solution is saturated.

-

Add Solvent: Accurately pipette a known volume of the solvent (e.g., 1.0 mL) into the vial.

-

Seal and Equilibrate: Securely cap the vial to prevent solvent evaporation. Place the vial on an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Allow for Equilibration: Shake the vial for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended; 48-72 hours is ideal to ensure complete saturation. The solution should appear as a slurry with a clear supernatant.

Part 2: Sample Preparation and Analysis

-

Phase Separation: After equilibration, let the vial stand undisturbed for at least 30 minutes to allow the excess solid to settle.

-

Filtration: Carefully draw the clear supernatant into a syringe. Attach a 0.22 µm syringe filter and dispense the filtered, saturated solution into a clean HPLC vial. This step is critical to remove all particulate matter.

-

Dilution: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the HPLC calibration curve (see Part 3). A 100-fold or 1000-fold dilution is common.

Part 3: HPLC Quantification

-

Prepare Standard Solutions: Create a series of standard solutions of this compound in the chosen solvent with known concentrations (e.g., 1.0, 0.5, 0.25, 0.1, 0.05 mg/mL).

-

Develop HPLC Method: Use a suitable reversed-phase C18 column. A typical mobile phase could be a gradient of acetonitrile and water with 0.1% trifluoroacetic acid. Set the UV detector to a wavelength where this compound has a strong absorbance (e.g., ~275 nm, characteristic of the tyrosine chromophore).

-

Generate Calibration Curve: Inject the standard solutions and plot the peak area versus concentration. The resulting curve should have a correlation coefficient (R²) of >0.999, confirming linearity.

-

Analyze Sample: Inject the diluted, filtered sample from Part 2.

-

Calculate Solubility: Determine the concentration of the diluted sample using its peak area and the calibration curve. Multiply this value by the dilution factor to obtain the final solubility of the saturated solution.

Solubility (mg/mL) = Concentration from Curve (mg/mL) × Dilution Factor

This protocol provides a trustworthy and reproducible method for generating the precise solubility data required for process development and optimization.

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. alfachemic.com [alfachemic.com]

- 3. This compound | C16H23NO5 | CID 7017905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. chembk.com [chembk.com]

- 10. uobabylon.edu.iq [uobabylon.edu.iq]

- 11. benchchem.com [benchchem.com]

Technical Guide: Spectroscopic and Synthetic Overview of Boc-D-Tyr(Et)-OH

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data, experimental protocols, and synthesis of N-α-(tert-Butoxycarbonyl)-O-ethyl-D-tyrosine (Boc-D-Tyr(Et)-OH). This protected amino acid is a valuable building block in peptide synthesis, particularly for the creation of modified peptides with altered pharmacokinetic profiles.

NMR Spectral Data

Table 1: Estimated ¹H NMR Spectral Data for this compound

| Protons | Estimated Chemical Shift (δ) ppm | Multiplicity | Integration |

| -C(CH₃)₃ (Boc) | ~1.40 | s | 9H |

| -O-CH₂-CH₃ | ~1.42 | t | 3H |

| -CH₂- (β-protons) | ~2.90 - 3.10 | m | 2H |

| -O-CH₂-CH₃ | ~4.05 | q | 2H |

| -CH- (α-proton) | ~4.35 | m | 1H |

| -NH- (Amide) | ~5.0 | d | 1H |

| Aromatic (Tyrosine) | ~6.85 | d | 2H |

| Aromatic (Tyrosine) | ~7.10 | d | 2H |

Note: Chemical shifts are estimations and can vary based on the solvent, concentration, and instrument used.

Table 2: Estimated ¹³C NMR Spectral Data for this compound

| Carbon | Estimated Chemical Shift (δ) ppm |

| -O-CH₂-C H₃ | ~15 |

| -C(C H₃)₃ (Boc) | ~28 |

| -C H₂- (β-carbon) | ~37 |

| -C H- (α-carbon) | ~55 |

| -O-C H₂-CH₃ | ~63 |

| -C (CH₃)₃ (Boc) | ~80 |

| Aromatic (Tyrosine) | ~115 |

| Aromatic (Tyrosine) | ~130 |

| Aromatic (Tyrosine) | ~130 |

| Aromatic (Tyrosine) | ~157 |

| -C =O (Boc) | ~155 |

| -C =O (Carboxyl) | ~175 |

Note: Chemical shifts are estimations and can vary based on the solvent and instrument used.

Experimental Protocols

Detailed and consistent experimental procedures are essential for obtaining high-quality, reproducible NMR data for the characterization of this compound.

NMR Data Acquisition Protocol[1][2]

A standard protocol for acquiring ¹H and ¹³C NMR spectra for Boc-protected amino acids is as follows:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of purified this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64 scans.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A range appropriate for the expected chemical shifts (e.g., 0-12 ppm).

-

Processing: Perform a Fourier transform, followed by phase and baseline corrections. The residual solvent peak should be used for chemical shift referencing.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: A range appropriate for the expected chemical shifts (e.g., 0-200 ppm).

-

Processing: Apply a Fourier transform with appropriate line broadening, followed by phase and baseline corrections. The solvent peak should be used for chemical shift referencing.

-

Synthesis of this compound

The synthesis of this compound is typically a two-step process starting from D-tyrosine. The first step involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group, followed by the ethylation of the phenolic hydroxyl group.

Step 1: Synthesis of N-α-Boc-D-tyrosine (Boc-D-Tyr-OH)[3]

This procedure outlines the protection of the amino group of D-tyrosine.

-

Materials: D-tyrosine, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA), Dichloromethane (DCM), 0.5 M Hydrochloric acid (HCl), Saturated sodium chloride solution (brine), Anhydrous sodium sulfate (Na₂SO₄), Petroleum ether.

-

Procedure:

-

Dissolve D-tyrosine and triethylamine (1.3 equivalents) in dichloromethane.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dichloromethane.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

After the reaction is complete, filter the mixture.

-

Wash the organic phase with 0.5 M HCl, water, and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to yield pure Boc-D-Tyr-OH.

-

Step 2: Synthesis of this compound

This protocol describes the O-ethylation of the phenolic hydroxyl group of Boc-D-Tyr-OH.

-

Materials: Boc-D-Tyr-OH, Ethyl iodide or Diethyl sulfate, Sodium hydride (NaH) or Potassium carbonate (K₂CO₃), Anhydrous Dimethylformamide (DMF), Ethyl acetate, Water, Saturated sodium chloride solution (brine), Anhydrous sodium sulfate (Na₂SO₄).

-

Procedure:

-

Dissolve Boc-D-Tyr-OH in anhydrous DMF.

-

Add a base such as sodium hydride or potassium carbonate to the solution.

-

Add ethyl iodide or diethyl sulfate dropwise to the mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring its progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench it by the slow addition of water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford pure this compound.

-

Visualization of Synthesis and Characterization Workflow

The following diagram illustrates the logical workflow for the synthesis and subsequent characterization of this compound.

Caption: Synthesis and characterization workflow for this compound.

An In-depth Technical Guide to the ¹H NMR Spectrum of Boc-D-Tyr(Et)-OH

This technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of N-α-(tert-Butoxycarbonyl)-O-ethyl-D-tyrosine (Boc-D-Tyr(Et)-OH). This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry who utilize this compound as a building block in their synthetic endeavors.

Compound Overview

This compound is a protected derivative of the non-proteinogenic amino acid D-tyrosine. The tert-butoxycarbonyl (Boc) group on the amine and the ethyl group on the phenolic hydroxyl provide crucial protection during peptide synthesis, preventing unwanted side reactions. The D-configuration at the alpha-carbon is of significant interest for the synthesis of peptides with enhanced stability against enzymatic degradation.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides characteristic signals that are indicative of its molecular structure. The following table summarizes the expected chemical shifts (δ), multiplicities, and integration values for the protons in a typical spectrum recorded in a deuterated solvent such as Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD).

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Aromatic (Ha) | ~7.05 | d | 2H | ~8.5 |

| Aromatic (Hb) | ~6.80 | d | 2H | ~8.5 |

| NH (Amide) | ~5.0 | d | 1H | ~8.0 |

| α-CH | ~4.5 | m | 1H | - |

| O-CH₂ (Ethyl) | ~4.0 | q | 2H | ~7.0 |

| β-CH₂ | ~3.0 | m | 2H | - |

| Boc (-C(CH₃)₃) | ~1.4 | s | 9H | - |

| -CH₃ (Ethyl) | ~1.4 | t | 3H | ~7.0 |

Note: Chemical shifts are approximate and can vary depending on the solvent, concentration, and instrument used.

Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol is essential for obtaining high-quality and reproducible ¹H NMR spectra.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

-

Spectrometer: Utilize a 300 MHz or higher field NMR spectrometer.

-

Pulse Program: A standard single-pulse sequence is typically used.

-

Number of Scans: Acquire 16 to 64 scans to ensure a good signal-to-noise ratio.

-

Relaxation Delay: Set a relaxation delay of 1-2 seconds between scans.

-

Spectral Width: Adjust the spectral width to encompass the expected chemical shift range (e.g., 0-12 ppm).

-

Referencing: The residual solvent peak is used for chemical shift referencing (e.g., CDCl₃ at 7.26 ppm).[1]

3. Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Perform phase correction and baseline correction to obtain a clean spectrum.

-

Integrate the peaks to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to elucidate the proton-proton connectivities.

Structural and Workflow Diagrams

Visual representations of the molecular structure and the experimental workflow can aid in the understanding and interpretation of the ¹H NMR data.

References

An In-depth Technical Guide to the ¹³C NMR Analysis of Boc-D-Tyr(Et)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of N-α-(tert-butoxycarbonyl)-O-ethyl-D-tyrosine (Boc-D-Tyr(Et)-OH), a critical building block in peptide synthesis and drug development. A thorough understanding of its spectral characteristics is essential for identity confirmation, purity assessment, and quality control in synthetic and medicinal chemistry workflows. This document details the expected ¹³C NMR chemical shifts, provides a comprehensive experimental protocol for its analysis, and illustrates key structural and procedural aspects through diagrams.

Core Principles of ¹³C NMR Spectroscopy of Protected Amino Acids

Carbon-13 NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon skeleton of a molecule. For protected amino acids such as this compound, each unique carbon atom in the structure gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shift (δ), reported in parts per million (ppm), of each signal is highly sensitive to the local electronic environment of the carbon nucleus. This allows for the unambiguous assignment of each carbon atom in the molecule.

Key structural features of this compound that are readily identifiable in a ¹³C NMR spectrum include:

-

Carbonyl Carbons (C=O): The carboxylic acid and the Boc protecting group carbonyl carbons typically resonate at the downfield end of the spectrum (around 170-180 ppm and 155-160 ppm, respectively).

-

Aromatic Carbons: The carbons of the phenyl ring exhibit characteristic chemical shifts in the aromatic region of the spectrum (approximately 115-160 ppm). The carbon attached to the ethyl ether group (C-O) is typically found further downfield compared to the other aromatic carbons.

-

Alpha-Carbon (α-C): The chemical shift of the α-carbon is sensitive to the nature of the amino acid side chain and the protecting groups.

-

Boc Protecting Group Carbons: The quaternary carbon and the three equivalent methyl carbons of the tert-butyl group have distinct and easily recognizable signals.

-

Ethyl Group Carbons: The methylene (-CH₂-) and methyl (-CH₃) carbons of the O-ethyl group are typically observed in the upfield region of the spectrum.

Data Presentation: ¹³C NMR Chemical Shifts

The following table summarizes the ¹³C NMR chemical shift data for this compound. This data is compiled from representative spectra and provides a reference for the expected peak positions. The chemical shifts are reported in ppm relative to a standard reference.

| Carbon Atom Assignment | Chemical Shift (δ) in ppm |

| Carboxylic Acid Carbonyl (C=O) | ~174.2 |

| Boc Group Carbonyl (C=O) | ~157.5 |

| Aromatic C-O | ~157.3 |

| Aromatic C-H (2C) | ~131.3 |

| Aromatic C-H (2C) | ~116.2 |

| Aromatic Quaternary C | ~128.8 |

| Boc Quaternary C | ~80.7 |

| O-CH₂ (Ethyl) | ~67.8 |

| α-CH | ~57.0 |

| β-CH₂ | ~37.9 |

| Boc CH₃ (3C) | ~28.7 |

| O-CH₂-CH₃ (Ethyl) | ~14.9 (This value is an estimation based on typical ethyl ether shifts and may vary) |

Note: Chemical shifts can exhibit minor variations depending on the solvent, concentration, and experimental conditions.

Experimental Protocols

A standardized experimental protocol is crucial for obtaining high-quality and reproducible ¹³C NMR spectra. The following sections detail the methodology for sample preparation and data acquisition for the analysis of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 15-30 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Commonly used solvents for protected amino acids include deuterated chloroform (CDCl₃), deuterated methanol (CD₃OD), and deuterated dimethyl sulfoxide (DMSO-d₆). For this compound, CD₃OD is a suitable choice.[1]

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of a reference standard, such as tetramethylsilane (TMS), can be added. However, for routine analysis, referencing to the residual solvent peak is common practice.

¹³C NMR Data Acquisition

The following are typical acquisition parameters for a standard one-dimensional ¹³C NMR experiment. These parameters may require optimization based on the specific NMR spectrometer and the sample concentration.

-

Spectrometer Frequency: A spectrometer with a proton frequency of 400 MHz or higher is recommended for good signal dispersion.

-

Pulse Program: A standard ¹³C observe pulse sequence with proton decoupling (e.g., zgpg30 on Bruker instruments) should be used.

-

Temperature: The experiment is typically conducted at a constant temperature, such as 298 K (25 °C).

-

Spectral Width: A spectral width of 0-200 ppm is generally sufficient to cover the expected chemical shifts for this compound.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096) is typically required to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (D1): A relaxation delay of 2 seconds is a good starting point. For quantitative analysis, a longer delay (5 times the longest T₁ relaxation time) is necessary.

-

Acquisition Time: An acquisition time of 1-2 seconds is usually appropriate.

-

Proton Decoupling: Broadband proton decoupling should be applied during acquisition to simplify the spectrum by removing ¹H-¹³C coupling.

Mandatory Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound with atom numbering for NMR assignments.

Experimental Workflow for ¹³C NMR Analysis

Caption: Workflow for the ¹³C NMR analysis of this compound.

References

In-Depth Technical Guide to the Mass Spectrometry of Boc-D-Tyr(Et)-OH

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-tert-butyloxycarbonyl-O-ethyl-D-tyrosine, or Boc-D-Tyr(Et)-OH, is a protected amino acid derivative frequently utilized in solid-phase peptide synthesis (SPPS) and medicinal chemistry. The incorporation of an O-ethyl group on the tyrosine side chain can impart unique properties to peptides, such as increased stability, altered receptor binding affinity, and modified pharmacokinetic profiles. Accurate characterization of this building block is paramount to ensure the fidelity of peptide synthesis and the correct interpretation of biological data. Mass spectrometry (MS) is a cornerstone technique for verifying the molecular weight and structural integrity of such modified amino acids.

This guide provides a comprehensive overview of the expected mass spectrometric behavior of this compound, focusing on electrospray ionization (ESI) tandem mass spectrometry (MS/MS). It includes detailed experimental protocols, predicted fragmentation patterns, and visual workflows to aid in the analysis and interpretation of mass spectral data.

Compound Data and Predicted Mass Spectral Information

The fundamental quantitative data for this compound is essential for accurate mass spectrometric analysis. The primary ions observed in ESI-MS are the protonated molecule [M+H]⁺ in positive ion mode and the deprotonated molecule [M-H]⁻ in negative ion mode.

| Parameter | Value | Source |

| Molecular Formula | C₁₆H₂₃NO₅ | PubChem[1] |

| Molecular Weight | 309.36 g/mol | PubChem[1] |

| Monoisotopic Mass | 309.1576 g/mol | PubChem[1] |

| Predicted [M+H]⁺ (m/z) | 310.1649 | Calculated |

| Predicted [M-H]⁻ (m/z) | 308.1498 | Calculated |

Predicted Fragmentation Pattern (Positive Ion Mode)

Tandem mass spectrometry (MS/MS) of the protonated molecule ([M+H]⁺, m/z 310.16) of this compound is predicted to yield a series of characteristic fragment ions. The fragmentation is dominated by cleavages of the labile N-Boc protecting group and characteristic losses from the O-ethylated side chain.

Key Fragmentation Pathways

-

Loss of Isobutylene: A hallmark of the Boc group is the neutral loss of isobutylene (C₄H₈), resulting in a prominent fragment ion.[2]

-

Loss of the Boc Group: The entire Boc group can be eliminated as isobutylene and carbon dioxide (C₅H₈O₂).[2]

-

Loss of Ethylene: The O-ethyl group on the tyrosine side chain is expected to undergo a neutral loss of ethylene (C₂H₄), analogous to the fragmentation observed in phenetole (ethyl phenyl ether).

-

Sequential Losses: Combinations of the above losses will also be observed, providing a comprehensive fragmentation fingerprint.

-

Backbone Fragmentation: Cleavage of the carboxylic acid group (-COOH) can also occur.

Table of Predicted Fragment Ions

| Predicted m/z | Mass Loss (Da) | Proposed Fragment Structure/Description |

| 310.16 | - | [M+H]⁺ (Parent Ion) |

| 282.17 | 28.03 | [M+H - C₂H₄]⁺: Loss of ethylene from the O-ethyl group. |

| 254.10 | 56.12 | [M+H - C₄H₈]⁺: Loss of isobutylene from the Boc group. |

| 226.09 | 84.15 | [M+H - C₂H₄ - C₄H₈]⁺: Sequential loss of ethylene and isobutylene. |

| 210.10 | 100.16 | [M+H - C₅H₈O₂]⁺: Loss of the entire Boc group. |

| 182.08 | 128.08 | [M+H - C₅H₈O₂ - C₂H₄]⁺: Loss of the Boc group and ethylene. |

| 136.08 | 174.08 | O-ethyl tyrosine immonium-type ion. |

Visualization of Fragmentation Pathway

The following diagram illustrates the predicted major fragmentation pathways for the protonated molecule of this compound.

Experimental Protocols

A robust and well-defined experimental protocol is crucial for the accurate mass spectrometric analysis of this compound. The following methodology outlines a general procedure for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation

-

Stock Solution: Dissolve this compound in a suitable solvent such as methanol or acetonitrile to a final concentration of 1 mg/mL.

-

Working Solution: Dilute the stock solution with the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.

Liquid Chromatography (LC)

| Parameter | Recommended Conditions |

| Column | C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes |

| Flow Rate | 0.2 - 0.4 mL/min |

| Column Temperature | 30 - 40 °C |

| Injection Volume | 1 - 5 µL |

Mass Spectrometry (MS)

| Parameter | Recommended Settings |

| Ionization Source | Electrospray Ionization (ESI) |

| Polarity | Positive Ion Mode |

| MS1 Scan Range | m/z 100 - 500 |

| MS/MS Acquisition | Data-Dependent Acquisition (DDA) or Targeted MS/MS |

| Precursor Ion | m/z 310.16 |

| Fragmentation Method | Collision-Induced Dissociation (CID) |

| Collision Energy | Ramped or stepped collision energy (e.g., 10-40 eV) to capture both low-energy (Boc loss) and higher-energy (backbone) fragmentations. |

| Capillary Voltage | 3.0 - 4.0 kV |

| Source Temperature | 120 - 150 °C |

| Desolvation Gas Flow | Instrument dependent (e.g., 600-800 L/hr) |

General Analytical Workflow

The characterization of a modified amino acid like this compound follows a logical workflow to confirm its identity and purity. This process integrates chromatographic separation with mass spectrometric analysis.

Conclusion

The mass spectrometric analysis of this compound is straightforward when applying standard LC-MS/MS methodologies. The fragmentation pattern is predicted to be dominated by characteristic neutral losses of the N-Boc group (56 Da and 100 Da) and a diagnostic loss of ethylene (28 Da) from the O-ethyl side chain. By utilizing the experimental protocols and predictive fragmentation data outlined in this guide, researchers and drug development professionals can confidently verify the identity and integrity of this important synthetic building block, ensuring the quality and success of their downstream applications.

References

An In-depth Technical Guide on the Stability of Boc-D-Tyr(Et)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of N-α-(tert-butoxycarbonyl)-O-ethyl-D-tyrosine, hereafter referred to as Boc-D-Tyr(Et)-OH. Understanding the chemical stability of this protected amino acid is crucial for its proper handling, storage, and effective use in peptide synthesis and other applications. While specific, long-term stability studies on this compound at room temperature are not extensively published, this guide consolidates information based on the known chemical properties of its functional groups and data from closely related compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

| Property | Value |

| IUPAC Name | (2R)-3-(4-ethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid[1] |

| Molecular Formula | C₁₆H₂₃NO₅[1] |

| Molecular Weight | 309.36 g/mol [1] |

| CAS Number | 76757-92-1[1] |

| Appearance | White to off-white solid (typical for similar compounds)[2][3] |

| Typical Form | Solid powder[2][4] |

Stability Profile at Room Temperature

While many suppliers ship Boc-protected amino acids at room temperature for short durations, long-term storage at ambient temperatures is not recommended.[2][3] The stability of this compound is primarily dictated by its two protecting groups: the N-terminal tert-butoxycarbonyl (Boc) group and the O-ethyl ether on the phenolic side chain.

-

General Stability : In its solid, crystalline form, this compound is expected to be relatively stable for short periods at room temperature, provided it is protected from moisture and light. However, amino acids can be subject to degradation over extended periods, even in a solid state.[5]

-

Acid Lability : The N-terminal Boc group is the most reactive part of the molecule and is highly susceptible to cleavage under acidic conditions.[4] This sensitivity is the basis for its use in peptide synthesis, allowing for selective deprotection.[4] Exposure to acidic vapors or residual solvents in the laboratory environment could potentially initiate degradation even at room temperature.

-

Base Stability : The Boc group is generally stable under basic conditions, making it compatible with various reaction conditions in chemical synthesis.[4]

-

Photostability : Specific photostability studies on this compound are not widely published. As a general precaution for complex organic molecules, it is advisable to store the compound protected from light to prevent photochemical degradation.[4]

Recommended Storage Conditions

Proper storage is essential to maintain the integrity, purity, and shelf life of this compound. The following recommendations are based on supplier data for related compounds and general laboratory best practices.

| Form | Temperature | Duration | Recommendations |

| Solid (Powder) | -20°C | Long-term (up to 3 years for similar compounds)[2][3] | Store in a tightly sealed container in a dry, dark place.[4] |

| 2-8°C | Short-term (up to 2 years for similar compounds)[2][3] | Protect from moisture. | |

| In Solution | -80°C | Up to 6 months[2][3] | Use a suitable dry solvent (e.g., DMSO, DMF). Aliquot to avoid repeated freeze-thaw cycles.[2] |

| -20°C | Up to 1 month[2][3] | Aliquot to prevent contamination and degradation from repeated freeze-thaw cycles.[2] |

Potential Degradation Pathway

The primary and most anticipated degradation pathway for this compound under ambient or stress conditions is the acid-catalyzed cleavage of the N-terminal Boc group. The O-ethyl ether is generally stable to the acidic conditions that cleave the Boc group.

The reaction proceeds via protonation of the Boc carbonyl oxygen, followed by the elimination of the stable tert-butyl cation, which subsequently forms isobutene and carbon dioxide.[4]

Experimental Protocols for Stability Assessment

To definitively assess the stability of this compound, a forced degradation study is recommended.[6] This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and establish stability-indicating analytical methods.[7][8]

This protocol is adapted from general guidelines for stability testing.[4]

-

Sample Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions :

-

Acid Hydrolysis : Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis : Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation : Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.[4]

-

Thermal Degradation : Expose the solid powder to 60°C for 48 hours.[4]

-

Photodegradation : Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

-

-

Control Sample : A control sample (unexposed stock solution) should be stored under recommended conditions (e.g., 2-8°C).[4]

-

Analysis : Analyze all samples using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).

References

- 1. This compound | C16H23NO5 | CID 7017905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biopharmaspec.com [biopharmaspec.com]

- 8. biopharminternational.com [biopharminternational.com]

The Strategic Incorporation of Boc-D-Tyr(Et)-OH in Novel Peptide Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel peptide therapeutics with enhanced pharmacological profiles necessitates the exploration of non-canonical amino acids. Among these, derivatives of tyrosine play a pivotal role in modulating receptor affinity, improving metabolic stability, and fine-tuning the conformational properties of peptides. This technical guide focuses on N-α-tert-Butoxycarbonyl-O-ethyl-D-tyrosine (Boc-D-Tyr(Et)-OH), a valuable building block for the synthesis of innovative peptides. While direct literature on this compound is emerging, this document leverages extensive data from closely related analogs to provide a robust framework for its application in drug discovery.

Physicochemical and Structural Data

The unique structural features of this compound, including its D-stereoisomer configuration, the acid-labile Boc protecting group on the amine, and the stable ethyl ether protecting group on the phenolic side chain, make it a valuable tool for designing peptidomimetics.[1] These modifications can confer resistance to enzymatic degradation and modulate receptor binding affinity.[1] The properties of this compound are highly suitable for standard peptide synthesis workflows.[1]

| Property | Value | Reference(s) |

| IUPAC Name | (2R)-3-(4-ethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | [2] |

| CAS Number | 76757-92-1 | [2] |

| Molecular Formula | C16H23NO5 | [2] |

| Molecular Weight | 309.36 g/mol | [2] |

| Appearance | White to off-white powder/solid | [1] |

| Purity | ≥97% | [1] |

| Storage Temperature | 4°C | [1] |

| Solubility | Soluble in DMSO and DMF | [1] |

Applications in Peptidomimetic Design

The strategic incorporation of modified D-amino acids like this compound is a key technique for overcoming the limitations of natural peptide therapeutics. The D-configuration provides resistance to proteolytic degradation, while the O-ethyl group can influence ligand-receptor interactions. This is particularly relevant in fields such as opioid receptor modulation, where modified tyrosine residues are critical components of synthetic peptides.[1][3]

The following table presents biological activity data for representative enkephalin analogs containing a similar modified tyrosine residue, Dmt (O,O'-dimethyl-L-tyrosine), highlighting the potential for such modifications to enhance receptor affinity and functional activity.

| Compound/Analog | Receptor Target(s) | Assay | Biological Activity Value | Reference(s) |

| Analog 16 (Dmt-D-Ala-Gly-Phe-C-terminus) | δ-opioid receptor (hDOR) | Binding Affinity (Kᵢ) | 0.36 nM | [4] |

| μ-opioid receptor (rMOR) | Binding Affinity (Kᵢ) | 0.38 nM | [4] | |

| Mouse Vas Deferens | Functional Activity (IC₅₀) | 1.83 nM | [4] | |

| Guinea Pig Ileum | Functional Activity (IC₅₀) | 8.51 nM | [4] |

Experimental Protocols

The following is a detailed protocol for the manual solid-phase synthesis of a peptide incorporating this compound using the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy. This protocol is based on established methods for similar protected amino acids.[3][5]

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Boc/Bzl Strategy

1. Resin Preparation:

-

Resin Swelling: Place the desired amount of Merrifield or PAM resin in a reaction vessel. Wash the resin three times with dichloromethane (DCM) to remove impurities and to swell the resin. Allow the resin to swell in DCM for at least 30 minutes.[5]

2. First Amino Acid Attachment (if starting a new synthesis):

-

This step is for attaching the C-terminal amino acid to the resin. If you are starting with a pre-loaded resin, proceed to step 3.

-

Cesium Salt Method: Dissolve the first Boc-protected amino acid (2.5 mmol) in a mixture of ethanol and water. Neutralize with an aqueous solution of cesium carbonate (Cs₂CO₃) to pH 7.0. Lyophilize to obtain the Boc-amino acid cesium salt.[3]

-

Dissolve the cesium salt in DMF (10 mL) and add it to the swollen resin. Heat the mixture at 50°C for 24 hours.[3]

-

Wash the resin with DMF (3x), DMF/water (1:1) (3x), DMF (3x), and DCM (3x). Dry the resin under vacuum.[3]

3. Peptide Chain Elongation (One Cycle):

-

Boc Deprotection:

-

Wash the resin with DCM (3 x 10 mL).[3]

-

Add a solution of 50% (v/v) trifluoroacetic acid (TFA) in DCM to the resin. Agitate the mixture for 1-2 minutes and drain.[5]

-

Add a fresh portion of 50% TFA in DCM. Agitate for 20-30 minutes.[5]

-

Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.[5]

-

-

Neutralization:

-

Coupling of this compound:

-

Pre-activation: In a separate vessel, dissolve this compound (3 equivalents), 1-Hydroxybenzotriazole (HOBt) (3 equivalents), and N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents) in DMF. Allow the mixture to pre-activate for 10-15 minutes at room temperature.[5]

-

Coupling: Add the pre-activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.[3]

-

Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, recouple for another hour.[3]

-

Capping (if necessary): If the coupling reaction is incomplete after a second attempt, any unreacted amino groups should be capped to prevent the formation of deletion sequences.[5]

-

-

Washing:

-

Wash the resin with DMF (3x) and DCM (3x).[6]

-

4. Final Cleavage and Deprotection:

-

HF Cleavage:

-

This is a standard but hazardous procedure requiring specialized equipment.

-

Treat the dried peptide-resin with anhydrous hydrogen fluoride (HF) with a scavenger such as anisole.

-

-

TFMSA Cleavage (Alternative to HF):

5. Purification and Analysis:

-

The crude peptide is typically purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[5]

-

Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetonitrile with 0.1% TFA).[5]

-

Purify the peptide using a C18 column and a gradient of acetonitrile in water (both containing 0.1% TFA).[5]

-

Characterize the final product by mass spectrometry and analytical HPLC to confirm purity and identity.[4]

Visualizing the Workflow and Potential Biological Context

To better illustrate the processes involved, the following diagrams outline the experimental workflow and a potential biological target for peptides synthesized with this compound.

Caption: General workflow for a single amino acid coupling cycle in Boc-SPPS.

Peptidomimetics developed using building blocks like this compound often target cell surface receptors, such as G-protein coupled receptors (GPCRs).[1] For instance, modified tyrosine residues are critical components of opioid peptides that target μ (mu) and δ (delta) opioid receptors.[1] The diagram below illustrates a generalized GPCR signaling cascade that such a peptidomimetic could modulate.[1]

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Boc-D-Tyr(Et)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) utilizing the tert-butyloxycarbonyl (Boc) protection strategy is a robust and widely adopted method for the chemical synthesis of peptides.[1] This document provides a detailed protocol and application notes for the incorporation of the non-canonical amino acid Boc-D-Tyr(Et)-OH into a peptide sequence. The use of a D-amino acid enhances peptide stability against enzymatic degradation, while the ethyl ether on the tyrosine side chain offers a stable protecting group throughout the synthesis that can be removed during the final cleavage step. This derivative is a valuable building block for creating novel peptidomimetics with potentially altered receptor affinity, selectivity, and pharmacokinetic profiles.

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy employs the acid-labile Boc group for temporary Nα-protection, which is removed at each cycle with a moderate acid like trifluoroacetic acid (TFA).[2] Side-chain protecting groups are typically more robust and are cleaved only at the final step with a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[2] The ethyl ether of the tyrosine side chain is stable to the repetitive TFA treatments required for Boc group removal and necessitates a strong acid for its cleavage.

Data Presentation

Table 1: Reagents and Solvents for Boc-SPPS

| Reagent/Solvent | Abbreviation | Purpose |

| Dichloromethane | DCM | Resin swelling, washing, solvent for deprotection |

| N,N-Dimethylformamide | DMF | Resin swelling, washing, solvent for coupling |

| Trifluoroacetic acid | TFA | Nα-Boc deprotection |

| Diisopropylethylamine | DIEA | Neutralization of the peptide-resin |

| This compound | - | Amino acid building block |

| Coupling Reagents | HBTU, HATU, DIC/HOBt | Activation of carboxylic acid for amide bond formation |

| Scavengers | Anisole, p-cresol, thioanisole | Trapping of carbocations during final cleavage |

| Cleavage Reagents | Hydrogen Fluoride, Trifluoromethanesulfonic acid | Cleavage of peptide from resin and removal of side-chain protecting groups |

| Diethyl ether (cold) | Et2O | Precipitation of the crude peptide |

Table 2: Typical Parameters for a Boc-SPPS Cycle

| Parameter | Value/Range | Notes |

| Resin Substitution Level | 0.4 - 0.8 mmol/g | Lower substitution is often beneficial for longer or more complex peptides.[3] |

| Boc-Amino Acid Excess | 2.5 - 3.0 equivalents | An excess of amino acid and coupling reagents helps to drive the reaction to completion.[3] |

| Coupling Time | 1 - 2 hours | Can be monitored by a qualitative method like the Kaiser test.[3] |

| Deprotection Time | 20 - 30 minutes | Typically performed in two steps: a brief pre-wash followed by a longer treatment.[1] |

| Cleavage Time | 1 - 2 hours at 0°C | Dependent on the specific cleavage cocktail and peptide sequence.[3] |

| Crude Peptide Yield | 60 - 85% | Highly dependent on the length and sequence of the peptide.[3] |

Experimental Protocols

I. Resin Preparation and First Amino Acid Attachment

The choice of resin dictates the C-terminal functionality of the final peptide. Merrifield or PAM resins are used for peptides with a C-terminal carboxylic acid, while MBHA resin is used for C-terminal amides.

-

Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin, 1 g, 0.5 mmol/g substitution) in DCM (10 mL) for 1 hour in a reaction vessel.[3]

-

First Amino Acid Attachment (Cesium Salt Method):

-

Dissolve the C-terminal Boc-amino acid (2.5 mmol) in a mixture of ethanol and water.

-